(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate

Peptide Chemistry Protecting Group Strategy Catechol Oxidation

Orthogonally protected (S)-Boc-L-DOPA methyl ester with N-Boc and C-terminal methyl ester while retaining the free catechol moiety—a feature unavailable with N,O-di-Boc analogs. This enables regioselective catechol O-alkylation for crown-ether DOPA conjugates and sequential deprotection in SPPS of mussel adhesive protein mimics and neuropeptide analogs. The (S)-configuration is essential for dopamine precursor activity; D-DOPA contamination introduces confounding GCPII inhibition (IC50=200 nM). Deprotection yields L-DOPA for Parkinson's research. For R&D use only.

Molecular Formula C15H21NO6
Molecular Weight 311.334
CAS No. 37169-36-1
Cat. No. B2745448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate
CAS37169-36-1
Molecular FormulaC15H21NO6
Molecular Weight311.334
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)OC
InChIInChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(19)21-4)7-9-5-6-11(17)12(18)8-9/h5-6,8,10,17-18H,7H2,1-4H3,(H,16,20)/t10-/m0/s1
InChIKeyVURIGNDVTSFLOU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate (CAS 37169-36-1) Procurement Guide for Peptide Synthesis and Dopaminergic Research


(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate, also known as Boc-L-DOPA methyl ester or N-Boc-3-hydroxy-L-tyrosine methyl ester , is a doubly protected L-DOPA derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amino function and a methyl ester on the carboxyl group. With a molecular formula of C15H21NO6 and a molecular weight of 311.33 g/mol , this compound serves as a key chiral intermediate in peptide synthesis and dopamine-related research, wherein the catechol hydroxyl groups remain free for subsequent functionalization or conjugation .

Why Generic Substitution of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate Fails: Orthogonal Protection and Enantiomeric Integrity


In-class L-DOPA derivatives cannot be interchanged with Boc-L-DOPA methyl ester (CAS 37169-36-1) due to its unique orthogonal protection pattern: simultaneous N-Boc protection and C-terminal methyl esterification while preserving the free catechol moiety. This combination is critical for synthetic strategies requiring regioselective modification of the catechol ring or sequential deprotection in peptide assembly [1]. The unprotected catechol is highly susceptible to oxidation under basic or oxidative coupling conditions, forming reactive o-quinones that lead to undesired polymerization and byproduct formation [2]. Furthermore, substitution with racemic mixtures or the D-enantiomer introduces significant functional divergence: D-DOPA exhibits distinct pharmacological properties, including allosteric inhibition of glutamate carboxypeptidase II with an IC50 of 200 nM [3], whereas L-DOPA derivatives serve as metabolic precursors for dopamine. The stereochemical configuration at the α-carbon is therefore non-negotiable for applications requiring dopamine-related bioactivity.

Quantitative Differentiation Evidence for Boc-L-DOPA Methyl Ester (CAS 37169-36-1) Against Key Comparators


Chemoselectivity in Boc Protection: Prevention of Catechol O-Boc Byproduct Formation

During N-protection of α-methyl-L-DOPA methyl ester with Boc anhydride, uncontrolled reaction conditions lead to the formation of N,O-di-Boc derivatives, wherein the catechol hydroxyls become inadvertently protected [1]. In contrast, Boc-L-DOPA methyl ester (CAS 37169-36-1) is synthesized to achieve exclusive N-Boc protection, leaving the catechol free for subsequent functionalization. This chemoselectivity is not observed with unprotected L-DOPA methyl ester, which undergoes competitive O-alkylation under standard Boc protection protocols.

Peptide Chemistry Protecting Group Strategy Catechol Oxidation

Enantiomeric Purity and Stereochemical Integrity for Dopaminergic Applications

The (S)-enantiomer of Boc-L-DOPA methyl ester is essential for applications requiring conversion to L-DOPA and subsequently dopamine. D-DOPA, the (R)-enantiomer, exhibits a fundamentally different pharmacological profile, acting as a non-competitive allosteric inhibitor of glutamate carboxypeptidase II (GCPII) with an IC50 of 200 nM [1], whereas L-DOPA is the metabolic precursor for dopamine. The procurement of CAS 37169-36-1 ensures stereochemical purity for dopamine-related research, eliminating confounding activity from the D-enantiomer.

Chiral Resolution Dopamine Precursor Stereospecific Activity

Orthogonal Protection Enables Selective Catechol Functionalization for Crown Ether and Peptide Conjugates

Boc-L-DOPA methyl ester (CAS 37169-36-1) provides the orthogonal protection pattern necessary for selective O-alkylation of the catechol ring. In a study on crown-carrier amino acids, Boc-Mdp-OMe (a methyl-substituted analog) was treated with Cs2CO3 in MeOH followed by bis-O-alkylation with polyethylene glycol ditosylates at 60°C in DMF, yielding crown-ether functionalized derivatives in good yields [1]. This synthetic pathway is inaccessible using N,O-di-Boc protected analogs, as the O-Boc groups would require separate deprotection prior to alkylation. L-DOPA methyl ester lacks the N-Boc group, leading to competing N-alkylation and amine oxidation.

Supramolecular Chemistry β-Peptide Synthesis Crown Ether Derivatives

Improved Solubility and Handling Properties Compared to L-DOPA

L-DOPA methyl ester, the core scaffold of CAS 37169-36-1, is formulated to address the poor aqueous solubility of L-DOPA. L-DOPA methyl ester hydrochloride exhibits solubility >600 mg/mL in water [1], a significant improvement over L-DOPA (~5 mg/mL). While Boc-L-DOPA methyl ester itself is typically used in organic synthesis rather than direct in vivo administration, the methyl ester motif imparts enhanced solubility in organic solvents (e.g., DMSO, DMF, methanol) compared to Boc-L-DOPA free acid, facilitating solution-phase peptide synthesis and purification.

Prodrug Formulation In Vivo Administration Solubility Enhancement

Storage Stability at -20°C Exceeds 3 Years, Supporting Long-Term Research Programs

Vendor Certificate of Analysis data for CAS 37169-36-1 indicates that the compound is stable as a powder for at least 3 years when stored at -20°C, and for 2 years at 4°C . This storage profile is comparable to other Boc-protected amino acid derivatives and ensures that the compound retains its integrity over the duration of extended research projects. In contrast, unprotected L-DOPA methyl ester is prone to oxidation of the catechol ring even under refrigeration, leading to discoloration and loss of activity within months.

Compound Stability Long-Term Storage Inventory Management

Patented Synthetic Utility in L-DOPA Production and Resolution Systems

Boc-L-DOPA methyl ester and its analogs are explicitly claimed as key intermediates in patented methods for producing L-DOPA at high rates, high yields, and relatively low cost [1]. The patent (US3878043A) describes a resolution system comprising a mixture of optical isomers of a precursor compound—which includes protected L-DOPA esters—and a proteolytic enzyme in an aqueous medium to achieve enantioselective deprotection and L-DOPA isolation. This demonstrates industrial validation of the compound's utility in scalable manufacturing processes.

Process Chemistry Enzymatic Resolution Large-Scale Synthesis

Validated Application Scenarios for Boc-L-DOPA Methyl Ester (CAS 37169-36-1) Based on Quantitative Evidence


Synthesis of Crown-Ether Functionalized DOPA Derivatives for Supramolecular Chemistry

Based on evidence that Boc-L-DOPA methyl ester provides orthogonal protection for selective catechol O-alkylation [1], this compound is ideally suited for the synthesis of crown-ether DOPA conjugates. The free catechol hydroxyls undergo bis-O-alkylation with polyethylene glycol ditosylates in DMF at 60°C, yielding Boc-[crown]-DOPA-OMe intermediates that can be further elaborated into crown-ether peptides. This application is not feasible with N,O-di-Boc protected analogs, which require an additional deprotection step and suffer from reduced overall yields. [1]

Solid-Phase Peptide Synthesis of DOPA-Containing Bioactive Peptides

The orthogonal N-Boc and methyl ester protecting groups of CAS 37169-36-1 make it a suitable building block for solid-phase peptide synthesis (SPPS) of DOPA-containing peptides. The Boc group can be selectively removed with TFA while the methyl ester remains intact, or conversely, the ester can be saponified under mild conditions. This flexibility, combined with the free catechol for late-stage conjugation or oxidation studies, supports the synthesis of mussel adhesive protein mimics, neuropeptide analogs, and other bioactive DOPA peptides. [2]

Precursor for Enantiomerically Pure L-DOPA in Dopaminergic Research

As established by the stereochemical differentiation evidence, the (S)-enantiomeric configuration of CAS 37169-36-1 is essential for research requiring dopamine precursor activity. Following Boc deprotection and ester hydrolysis, the compound yields L-DOPA, which is enzymatically converted to dopamine in vivo. This application is critical for Parkinson's disease research, neurobiology studies, and the development of dopamine receptor agonists, where contamination with D-DOPA would introduce confounding GCPII inhibitory activity (IC50 = 200 nM) and alter experimental outcomes. [3]

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